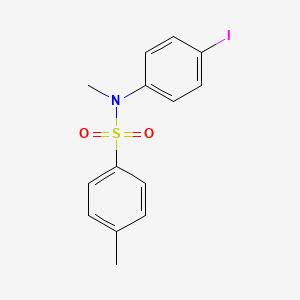![molecular formula C16H15NO2 B14241497 (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one CAS No. 503859-63-0](/img/structure/B14241497.png)
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique isoindolinone structure, which is a bicyclic system containing a lactam ring fused to a benzene ring. The presence of chiral centers at the 3-hydroxy and 1-phenylethyl positions adds to its complexity and potential for enantioselective synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and (S)-1-phenylethylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the isoindolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the lactam ring to an amine using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of novel polymers and coatings.
作用機序
The mechanism of action of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Unique due to its specific chiral centers and isoindolinone structure.
(3R)-3-hydroxy-2-[(1R)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 1-phenylethyl position.
(3S)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 3-hydroxy position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can lead to distinct biological activities and selectivity in reactions compared to its stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
503859-63-0 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11,15,18H,1H3/t11-,15+/m0/s1 |
InChIキー |
KMTCRDRWKJLWTR-XHDPSFHLSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2[C@@H](C3=CC=CC=C3C2=O)O |
正規SMILES |
CC(C1=CC=CC=C1)N2C(C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)

![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)



![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)

